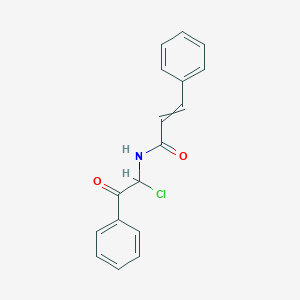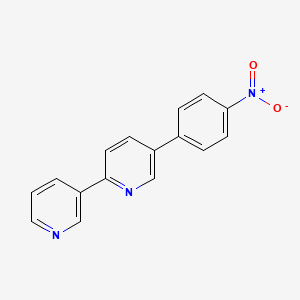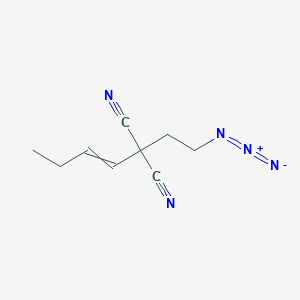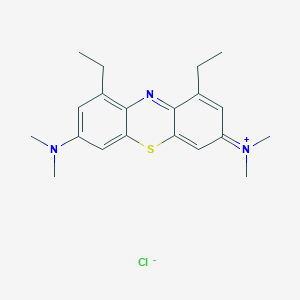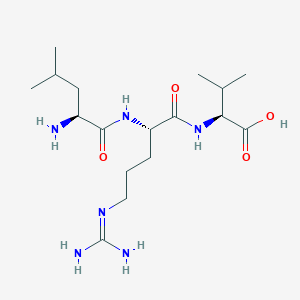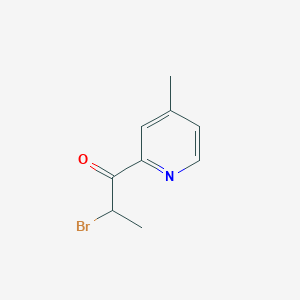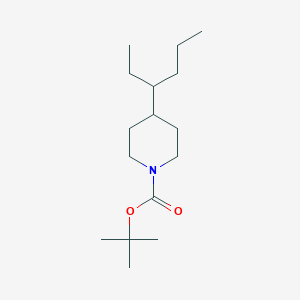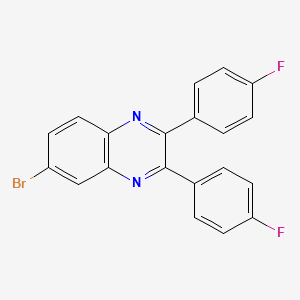
Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in its structure enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)-, the reaction can be carried out using 4-fluorobenzene-1,2-diamine and 6-bromo-1,2-diketone under reflux conditions in the presence of a suitable catalyst such as titanium silicate-1 (TS-1) in methanol .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs scalable and efficient methods. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact. For instance, the reaction can be scaled up using phosphate-based heterogeneous catalysts like mono-ammonium phosphate (MAP) or di-ammonium phosphate (DAP) .
化学反応の分析
Types of Reactions: Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学的研究の応用
Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. This binding can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s fluorine atoms enhance its ability to penetrate cell membranes, increasing its efficacy .
類似化合物との比較
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally similar but with different electronic properties.
Phthalazine: Shares the quinoxaline core but with different substituents.
Uniqueness: Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activity. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in research and development .
特性
CAS番号 |
647375-45-9 |
|---|---|
分子式 |
C20H11BrF2N2 |
分子量 |
397.2 g/mol |
IUPAC名 |
6-bromo-2,3-bis(4-fluorophenyl)quinoxaline |
InChI |
InChI=1S/C20H11BrF2N2/c21-14-5-10-17-18(11-14)25-20(13-3-8-16(23)9-4-13)19(24-17)12-1-6-15(22)7-2-12/h1-11H |
InChIキー |
OSMMJOLKBSRHAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)N=C2C4=CC=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


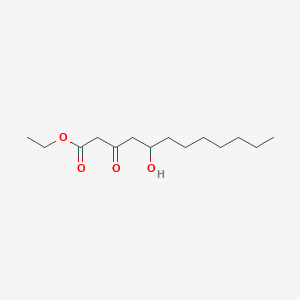
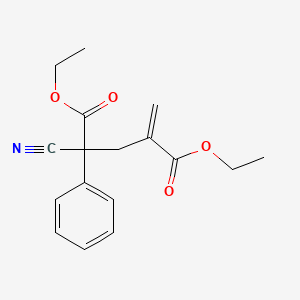


![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
